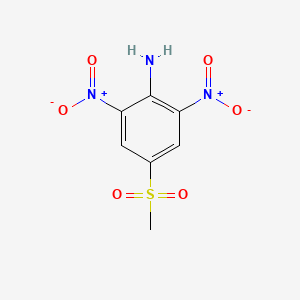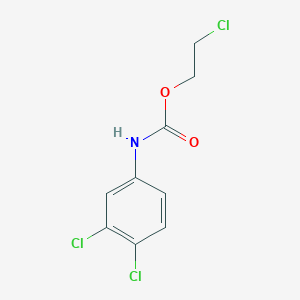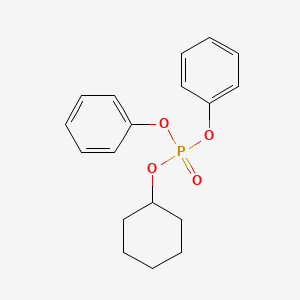
2-(C-methyl-N-propylcarbonimidoyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(C-methyl-N-propylcarbonimidoyl)phenol is an organic compound that features a phenol group substituted with a C-methyl-N-propylcarbonimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-methyl-N-propylcarbonimidoyl)phenol typically involves the reaction of a phenol derivative with a suitable carbonimidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(C-methyl-N-propylcarbonimidoyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(C-methyl-N-propylcarbonimidoyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(C-methyl-N-propylcarbonimidoyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the carbonimidoyl group can interact with hydrophobic pockets or participate in covalent bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
2-(C-methyl-N-propylcarbonimidoyl)aniline: Similar structure but with an amine group instead of a phenol group.
4-methyl-2-(N-phenylcarboximidoyl)phenol: A related compound with a different substitution pattern.
Uniqueness
2-(C-methyl-N-propylcarbonimidoyl)phenol is unique due to the presence of both a phenol and a carbonimidoyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58308-13-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(C-methyl-N-propylcarbonimidoyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9(2)10-6-4-5-7-11(10)13/h4-7,13H,3,8H2,1-2H3 |
Clé InChI |
YVFXJXHNKBAXQW-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
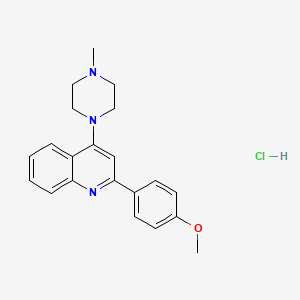
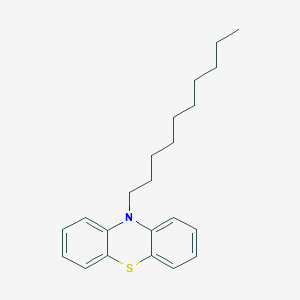
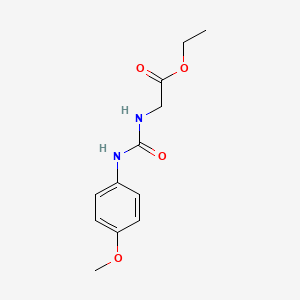


![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)
